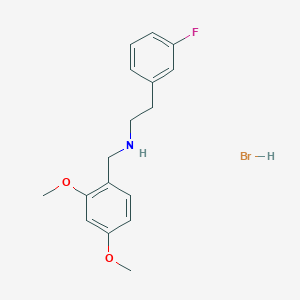
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is a useful research compound. Its molecular formula is C17H21BrFNO2 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound; 95% is 369.07397 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is a synthetic compound with potential pharmacological applications. Its structure, characterized by a dimethoxybenzyl moiety and a fluorophenyl group, suggests possible interactions with various biological targets. This article reviews the compound's biological activity, including its pharmacodynamics, potential therapeutic uses, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H20FNO2·HBr
- CAS Number : 1609407-34-2
- Molecular Weight : 370.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may function as a selective serotonin reuptake inhibitor (SSRI) and exhibit affinity for adrenergic receptors. This dual action can influence mood regulation and anxiety levels.
Pharmacological Profile
Recent research indicates that this compound may possess several pharmacological properties:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, suggesting its potential as an antidepressant agent.
- Anxiolytic Effects : Behavioral assays indicated that the compound could reduce anxiety-like behaviors in mice, potentially through modulation of serotonin pathways.
- Neuroprotective Properties : Studies have shown that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Animal Model Study on Depression :
A study conducted on rodents evaluated the effects of this compound on depressive behaviors. The results showed a notable decrease in depressive symptoms after administration over a two-week period. The mechanism was hypothesized to involve increased serotonin availability in the synaptic cleft. -
Anxiety Reduction in Rodent Models :
Another investigation assessed the anxiolytic properties of the compound using the elevated plus maze model. Mice treated with varying doses exhibited significantly more time spent in open arms compared to controls, indicating reduced anxiety levels. -
Neuroprotective Effects Against Oxidative Stress :
Research exploring neuroprotective effects revealed that the compound could significantly reduce markers of oxidative stress in neuronal cultures exposed to harmful agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-16-7-6-14(17(11-16)21-2)12-19-9-8-13-4-3-5-15(18)10-13;/h3-7,10-11,19H,8-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPLQGRYRJSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC(=CC=C2)F)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














